molecular formula C19H32BNO2 B1528115 Dipropyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine CAS No. 1454653-64-5

Dipropyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine

Cat. No.: B1528115
CAS No.: 1454653-64-5
M. Wt: 317.3 g/mol
InChI Key: SEDQCITWNDZPJV-UHFFFAOYSA-N
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Description

Dipropyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine is a boronate ester-containing tertiary amine with the molecular formula C₁₉H₃₁BNO₂. It features a tetramethyl-1,3,2-dioxaborolane group attached to the para position of a benzyl moiety, which is further substituted with a dipropylamine group. This compound is primarily utilized as a building block in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceutical and materials science applications . Its structural design balances electronic and steric properties, making it a versatile intermediate for functionalizing aromatic systems.

Properties

IUPAC Name

N-propyl-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32BNO2/c1-7-13-21(14-8-2)15-16-9-11-17(12-10-16)20-22-18(3,4)19(5,6)23-20/h9-12H,7-8,13-15H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDQCITWNDZPJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN(CCC)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Dipropyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine (CAS No. 1454653-64-5) is a compound with significant potential in medicinal chemistry and organic synthesis due to its unique structural properties. This article explores its biological activity, mechanisms of action, and applications in various fields.

The molecular formula of this compound is C19H32BNO2C_{19}H_{32}BNO_{2}, with a molecular weight of 317.28 g/mol. The compound features a boronic ester group that plays a crucial role in its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₉H₃₂BNO₂
Molecular Weight317.28 g/mol
CAS Number1454653-64-5
Storage TemperatureAmbient

This compound primarily functions as a reagent in Suzuki coupling reactions. The boronic ester moiety interacts with palladium catalysts to form a complex that facilitates the transmetalation process with aryl halides. This mechanism is essential for synthesizing biaryl compounds, which are important in pharmaceuticals and materials science.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antioxidant Activity : Compounds containing boronic esters have been shown to possess antioxidant properties, which can protect cells from oxidative stress.
  • Anticancer Potential : Some studies suggest that derivatives of dipropylamines may exhibit anticancer activity through mechanisms such as apoptosis induction in cancer cells.

Case Studies

  • Antioxidant Studies : A study demonstrated that dipropylamine derivatives could scavenge free radicals effectively, indicating potential use as antioxidants in therapeutic applications.
  • Anticancer Research : In vitro studies have shown that certain dipropylamine derivatives can inhibit the growth of cancer cell lines, suggesting their potential as anticancer agents.

Applications in Medicinal Chemistry

This compound is being investigated for its utility in:

  • Organic Synthesis : As a building block for more complex organic molecules through Suzuki coupling reactions.
  • Pharmaceutical Development : Exploration of its derivatives for drug discovery programs targeting various diseases.

Safety and Toxicology

While specific toxicological data on this compound is limited, compounds within the dipropylamine class are generally considered to have low toxicity levels. Standard safety precautions should be observed when handling this compound in laboratory settings.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Dipropyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine with structurally analogous compounds, highlighting key differences in substituents, electronic effects, and applications:

Compound Name Substituents Position of Boronate Molecular Formula Key Properties Applications References
This compound Dipropylamine Para (4-position) C₁₉H₃₁BNO₂ Moderate steric bulk, balanced electron-donating effects from alkyl chains. Suzuki couplings, HTM precursors, drug intermediates.
tert-Butyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine tert-Butylamine Para (4-position) C₁₇H₂₈BNO₂ High steric hindrance from tert-butyl group; reduced nucleophilicity. Stabilized boronate intermediates in hindered environments.
Dipropyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine Dipropylamine Ortho (2-position) C₁₉H₃₁BNO₂ Ortho substitution introduces steric strain; lower thermal stability. Niche coupling reactions requiring ortho-functionalized arenes.
2-Ethyl-1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine Pyrrolidine (cyclic amine) Para (4-position) C₁₈H₂₇BNO₂ Enhanced rigidity and electron donation from cyclic amine; improved solubility. Materials science (e.g., OLEDs), asymmetric catalysis.
Dimethyl(3-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxy}propyl)amine Dimethylamine + pyridyloxy linker Pyridine (2-position) C₁₆H₂₆BN₂O₃ Heteroaromatic core; electron-withdrawing pyridine enhances boronate reactivity. Antibacterial agents, coordination complexes.

Key Analysis

Electronic Effects :

  • The dipropylamine group in the target compound provides moderate electron-donating effects, stabilizing the boronate ester while maintaining reactivity in cross-couplings. In contrast, the tert-butyl analogue () offers stronger steric shielding but reduced electronic activation.
  • The pyridyloxy derivative () exhibits electron-withdrawing character due to the pyridine ring, accelerating transmetallation in Suzuki reactions but reducing stability under basic conditions.

Steric Considerations :

  • Ortho-substituted analogues (e.g., ) face steric clashes between the boronate and benzylamine groups, lowering their utility in high-yield couplings.
  • Cyclic amines (e.g., pyrrolidine in ) impose conformational rigidity, improving selectivity in catalytic systems.

Reactivity and Stability :

  • Para-substituted compounds generally exhibit higher thermal and hydrolytic stability compared to ortho isomers.
  • The tert-butyl variant () is preferred for long-term storage, while the pyrrolidine derivative () excels in polar solvents due to improved solubility.

Applications :

  • The target compound is widely used in pharmaceutical intermediates (e.g., kinase inhibitors) and hole-transporting materials (HTMs) for perovskites ().
  • Pyridine-containing analogues () are leveraged in antibacterial drug candidates due to their enhanced binding to bacterial enzymes.

Research Findings and Data

  • Suzuki Reaction Efficiency : The target compound achieves >85% yield in couplings with aryl bromides at 80°C, outperforming ortho-substituted variants (<60% yield) due to reduced steric interference .
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals a decomposition temperature of 220°C for the para-dipropylamine derivative, compared to 195°C for the ortho isomer .
  • Solubility : The pyrrolidine analogue () demonstrates 2.5x higher solubility in THF than the dipropylamine variant, attributed to its cyclic structure.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Dipropyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine
Reactant of Route 2
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Dipropyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine

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